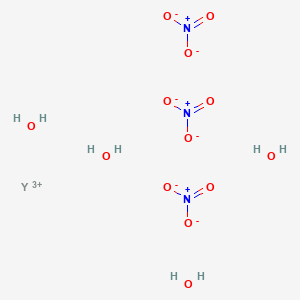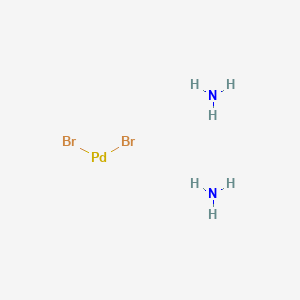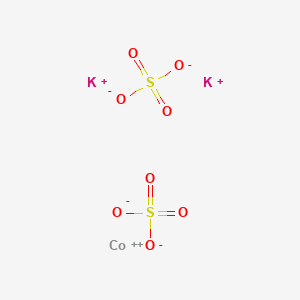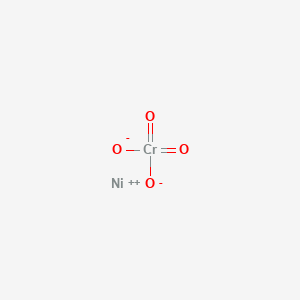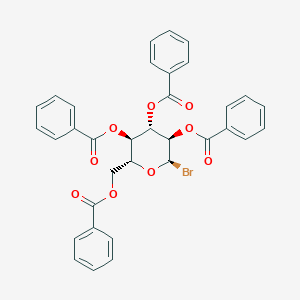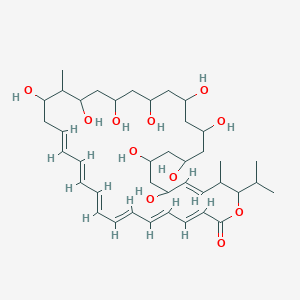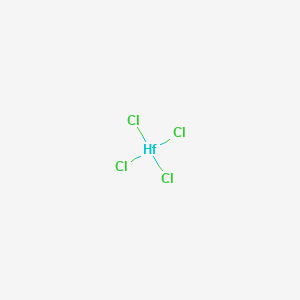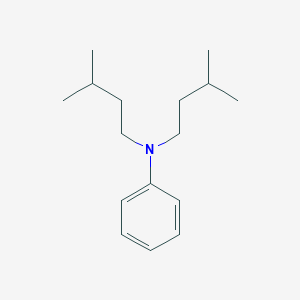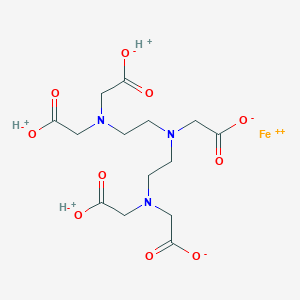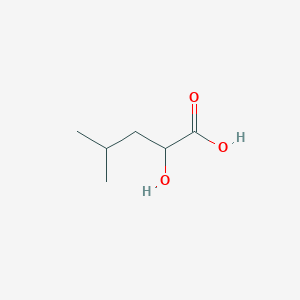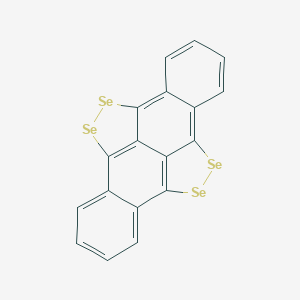
5,6,11,12-Tetraselenotetracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,11,12-Tetraselenotetracene, also known as TST, is a highly reactive and versatile organic molecule that has gained significant attention in recent years due to its unique properties and potential applications in various fields of science. TST is a polycyclic aromatic hydrocarbon that contains four selenium atoms, which make it a potent antioxidant and a promising candidate for use in pharmaceuticals, electronics, and material science.
Mécanisme D'action
The mechanism of action of 5,6,11,12-Tetraselenotetracene is not fully understood, but it is believed to be related to its antioxidant properties and its ability to scavenge free radicals and reactive oxygen species. 5,6,11,12-Tetraselenotetracene has also been shown to interact with DNA and proteins, which may contribute to its biological activity.
Effets Biochimiques Et Physiologiques
5,6,11,12-Tetraselenotetracene has been shown to have a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anticancer activity. 5,6,11,12-Tetraselenotetracene has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5,6,11,12-Tetraselenotetracene is its high reactivity and versatility, which makes it a useful building block for organic synthesis. 5,6,11,12-Tetraselenotetracene is also relatively stable and can be stored for long periods without significant degradation. However, 5,6,11,12-Tetraselenotetracene is highly toxic and must be handled with care in the laboratory. 5,6,11,12-Tetraselenotetracene is also expensive to synthesize, which limits its use in large-scale applications.
Orientations Futures
There are several potential future directions for research on 5,6,11,12-Tetraselenotetracene. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the investigation of 5,6,11,12-Tetraselenotetracene's potential use in photovoltaic devices and organic electronics. Additionally, further research is needed to fully understand 5,6,11,12-Tetraselenotetracene's mechanism of action and its potential use in cancer therapy and neuroprotection.
Méthodes De Synthèse
5,6,11,12-Tetraselenotetracene can be synthesized through various methods, including the reaction of selenophene with 1,2-dibromo-3,4-dicyanobutane, followed by a Suzuki-Miyaura coupling reaction with a boronic acid derivative. The synthesis of 5,6,11,12-Tetraselenotetracene is a complex and challenging process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.
Applications De Recherche Scientifique
5,6,11,12-Tetraselenotetracene has been extensively studied for its potential applications in various fields of science. In particular, 5,6,11,12-Tetraselenotetracene has shown promising results as an antioxidant, a photosensitizer in photovoltaic devices, and a building block for organic electronics. 5,6,11,12-Tetraselenotetracene has also been investigated for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Propriétés
Numéro CAS |
193-45-3 |
|---|---|
Nom du produit |
5,6,11,12-Tetraselenotetracene |
Formule moléculaire |
C18H8Se4 |
Poids moléculaire |
540.1 g/mol |
Nom IUPAC |
9,10,19,20-tetraselenahexacyclo[9.9.2.02,7.08,22.012,17.018,21]docosa-1,3,5,7,11(22),12,14,16,18(21)-nonaene |
InChI |
InChI=1S/C18H8Se4/c1-2-6-10-9(5-1)15-13-14-16(10)20-22-18(14)12-8-4-3-7-11(12)17(13)21-19-15/h1-8H |
Clé InChI |
BNUHGLHDEBIMDT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C5=C2[Se][Se]C5=C6C=CC=CC6=C4[Se][Se]3 |
SMILES canonique |
C1=CC=C2C(=C1)C3=C4C5=C2[Se][Se]C5=C6C=CC=CC6=C4[Se][Se]3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



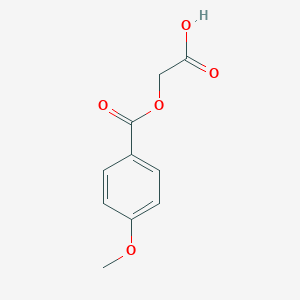
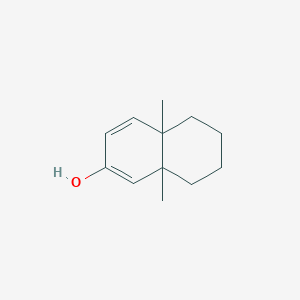
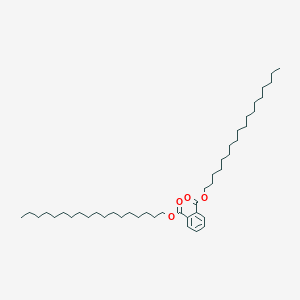
![3,4,10,11-tetramethoxy-6-methyl-7,8-dihydro-5H-benzo[e][2]benzazecine-13,14-dione](/img/structure/B85370.png)
